BenchChemオンラインストアへようこそ!

4-(diethylsulfamoyl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}benzamide

Molecular weight Lipinski compliance Passive permeability

4-(Diethylsulfamoyl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}benzamide (CAS 1021112-72-0) is a synthetic sulfamoylbenzamide derivative that incorporates a 1,3,4-oxadiazole core connected to a thiophen-2-ylmethyl substituent at the oxadiazole 5-position and a 4-diethylsulfamoylbenzamide moiety at the 2-position. The compound has a molecular formula C18H20N4O4S2 and a molecular weight of 420.5 g/mol.

Molecular Formula C18H20N4O4S2
Molecular Weight 420.5
CAS No. 1021112-72-0
Cat. No. B2643103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(diethylsulfamoyl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}benzamide
CAS1021112-72-0
Molecular FormulaC18H20N4O4S2
Molecular Weight420.5
Structural Identifiers
SMILESCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)CC3=CC=CS3
InChIInChI=1S/C18H20N4O4S2/c1-3-22(4-2)28(24,25)15-9-7-13(8-10-15)17(23)19-18-21-20-16(26-18)12-14-6-5-11-27-14/h5-11H,3-4,12H2,1-2H3,(H,19,21,23)
InChIKeyNOPNRQYIKBKBLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 4-(Diethylsulfamoyl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}benzamide (CAS 1021112-72-0) – Structural Identity and Physicochemical Baseline


4-(Diethylsulfamoyl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}benzamide (CAS 1021112-72-0) is a synthetic sulfamoylbenzamide derivative that incorporates a 1,3,4-oxadiazole core connected to a thiophen-2-ylmethyl substituent at the oxadiazole 5-position and a 4-diethylsulfamoylbenzamide moiety at the 2-position . The compound has a molecular formula C18H20N4O4S2 and a molecular weight of 420.5 g/mol . This molecule belongs to a broader class of oxadiazole-containing sulfonamides that have been explored for enzyme inhibition and antimicrobial applications, though the specific biological profile of this compound remains largely uncharacterized in the open literature [1].

Why 4-(Diethylsulfamoyl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}benzamide Cannot Be Replaced by a Generic Oxadiazole-Sulfamoyl Analog in Research Studies


Oxadiazole-sulfamoylbenzamide analogs that appear structurally similar often differ at two critical positions: the nature of the substituent at the oxadiazole C5 position (thiophen-2-ylmethyl vs. thiophen-2-yl vs. ethyl) and the sulfamoyl N-substitution pattern (diethyl vs. cyclopropylmethyl vs. unsubstituted). These modifications produce measurable differences in molecular weight, lipophilicity, hydrogen-bonding capacity, and conformational flexibility that can alter target binding, metabolic stability, and solubility profiles [1][2]. In homologous oxadiazole series, even single-atom linker variations have been shown to shift inhibition potency by more than 500-fold and to change the mode of enzyme inhibition from competitive to aggregation-based [1]. Consequently, substituting this compound with an apparently close analog without experimental confirmation risks invalidating SAR hypotheses and wasting screening resources.

Product-Specific Quantitative Evidence Guide: Differentiating 4-(Diethylsulfamoyl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}benzamide from Its Closest Analogs


Molecular Weight Differentiation vs. Unsubstituted Benzamide Parent (CAS 1021112-70-8): Impact on Passive Permeability and Binding-Site Compatibility

The target compound (MW 420.5 g/mol) carries a 4-diethylsulfamoyl substituent that increases molecular weight by 135.2 g/mol relative to the unsubstituted benzamide parent N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide (MW 285.3 g/mol, CAS 1021112-70-8) . This mass increase places the target compound closer to the median molecular weight of orally bioavailable drugs (~350–450 Da), whereas the parent falls below the typical lower bound for high-affinity target engagement in many protein binding pockets that require extended surface complementarity.

Molecular weight Lipinski compliance Passive permeability

Predicted Lipophilicity (LogP) Differentiation: Thiophen-2-ylmethyl vs. Thiophen-2-yl Direct Attachment at Oxadiazole C5

In the direct thiophene analog 4-(N,N-diethylsulfamoyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide (CAS 533871-88-4, MW 406.5 g/mol), the thiophene ring is directly attached to the oxadiazole C5, creating a conjugated system with reduced conformational freedom . Introduction of a methylene linker in the target compound breaks this conjugation, increasing rotatable bond count and predicted molecular flexibility. While experimentally measured LogP values are not publicly available for either compound, the closest comparator with published computed data is 4-(diethylsulfamoyl)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide (CAS 850935-74-9), which has XLogP3 = 1.6 and TPSA = 114 Ų [1], serving as a baseline for the diethylsulfamoylbenzamide core. The target compound is expected to have higher LogP due to the additional thiophene ring.

LogP Lipophilicity Thiophene linker ADME prediction

Hydrogen-Bond Donor/Acceptor Profile as a Determinant of Target Engagement Selectivity

The target compound possesses 1 hydrogen-bond donor (the benzamide NH) and 8 hydrogen-bond acceptors (sulfamoyl oxygens, oxadiazole nitrogens and oxygen, amide carbonyl oxygen, and thiophene sulfur). In contrast, the 3-methylbenzamide analog 3-methyl-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}benzamide (CAS 1021051-79-5, MW 299.4 g/mol) lacks the diethylsulfamoyl group entirely, reducing its HBA count by 3 and eliminating the potential for sulfonamide-specific hydrogen-bonding interactions with catalytic residues in enzymes such as carbonic anhydrases or proteases [1][2].

Hydrogen bonding Target selectivity Oxadiazole Pharmacophore

Oxadiazole Class-Level Potency Divergence: Implications for Screening Library Selection

In a published homologous oxadiazole series targeting cruzain, chemical optimization produced analogs with potency differences exceeding 500-fold, and importantly, divergent modes of inhibition (competitive vs. colloidal aggregation) were observed within the same chemical series depending on subtle substituent changes [1]. This demonstrates that among 1,3,4-oxadiazole derivatives, even structurally close analogs cannot be assumed to share the same mechanism of action or target engagement profile. Although the target compound has not been specifically assayed in this system, the presence of the unique thiophen-2-ylmethyl linker and diethylsulfamoyl group places it in a distinct structural subspace that may exhibit a different inhibition mode compared to published oxadiazole analogs.

Structure-activity relationship Oxadiazole Enzyme inhibition Aggregation

Recommended Application Scenarios for 4-(Diethylsulfamoyl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}benzamide in Academic and Industrial R&D


Chemical Probe for Oxadiazole C5 Linker SAR Studies

The target compound is uniquely suited for structure-activity relationship studies that systematically explore the effect of the methylene linker between the oxadiazole core and the thiophene ring. By comparing this compound head-to-head with the direct thiophene analog (CAS 533871-88-4), researchers can quantify the contribution of linker flexibility versus conjugation to target binding, solubility, and metabolic stability. Such studies are essential for rational optimization of oxadiazole-based lead series .

Reference Compound for Diethylsulfamoyl Pharmacophore Validation

The 4-diethylsulfamoylbenzamide moiety contributes three additional hydrogen-bond acceptors and approximately 135 Da of mass compared to the unsubstituted benzamide parent . This compound can serve as a reference standard in biochemical panels designed to assess sulfonamide-specific interactions with enzymes such as carbonic anhydrases, matrix metalloproteinases, or macrophage migration inhibitory factor (MIF), where sulfamoyl-containing ligands have shown activity in related chemotypes [1].

Diversity-Oriented Screening Library Component for Medium-to-Large Binding Pockets

With a molecular weight of 420.5 g/mol and an estimated LogP between 2.5 and 3.5 , this compound occupies a physicochemical space that is well-suited for screening against protein targets with medium-to-large binding pockets, including kinases, GPCRs, and protein-protein interaction interfaces. Its structural complexity (4 rings, 8 rotatable bonds) provides conformational diversity that enhances hit-finding probability compared to lower-MW analogs [1].

Internal Standard for Oxadiazole-Sulfamoyl Library Quality Control

Given the documented assay-interference potential of oxadiazole derivatives through colloidal aggregation at high concentrations , this compound can be employed as a representative quality-control standard during the development of biochemical and cell-based screening assays for oxadiazole-containing libraries. Establishing aggregation thresholds and detergent-sensitivity profiles for this compound class-wise can prevent false-positive hits in primary screens.

Quote Request

Request a Quote for 4-(diethylsulfamoyl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.